N-isobutyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide
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Overview
Description
N-isobutyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features a trifluoromethyl group, which often enhances the biological activity and metabolic stability of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate. This reaction is usually carried out in an acidic medium at elevated temperatures.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic substitution using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Dioxino Ring: The dioxino ring can be formed by reacting the benzimidazole derivative with appropriate diol compounds under acidic conditions.
Acetamide Formation: The final step involves the acylation of the benzimidazole derivative with isobutylamine and acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the isobutyl group.
Reduction: Reduction reactions can occur at the trifluoromethyl group and the benzimidazole core.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the benzimidazole core and the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines and thiols for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole core and isobutyl group.
Reduction: Reduced derivatives of the trifluoromethyl group and benzimidazole core.
Substitution: Substituted derivatives at the benzimidazole core and trifluoromethyl group.
Scientific Research Applications
N-isobutyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, anticancer, and antiviral activities.
Medicine: Investigated for its potential use in treating various diseases due to its pharmacological properties.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-isobutyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.
Pathways Involved: The compound can modulate signaling pathways involved in cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Other benzimidazole derivatives with similar pharmacological activities.
Trifluoromethyl Compounds: Compounds containing the trifluoromethyl group, known for their enhanced biological activity.
Properties
Molecular Formula |
C16H18F3N3O3 |
---|---|
Molecular Weight |
357.33 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-[2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl]acetamide |
InChI |
InChI=1S/C16H18F3N3O3/c1-9(2)7-20-14(23)8-22-11-6-13-12(24-3-4-25-13)5-10(11)21-15(22)16(17,18)19/h5-6,9H,3-4,7-8H2,1-2H3,(H,20,23) |
InChI Key |
NXFWZUIFHKODSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CN1C2=CC3=C(C=C2N=C1C(F)(F)F)OCCO3 |
Origin of Product |
United States |
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